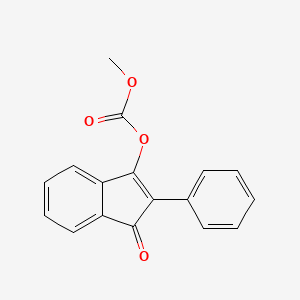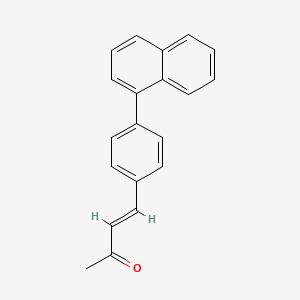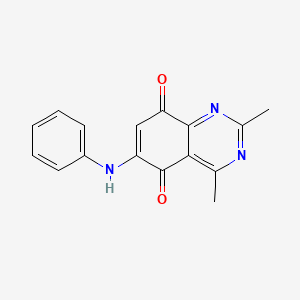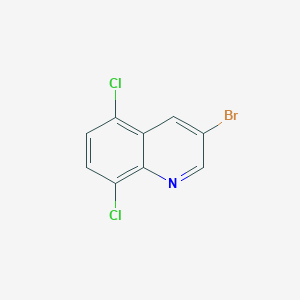
Methyl 1-oxo-2-phenyl-1H-inden-3-yl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-oxo-2-phenyl-1H-inden-3-yl) carbonate is a chemical compound with the molecular formula C17H12O4. It is known for its unique structure, which includes an indene ring system fused with a phenyl group and a carbonate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-oxo-2-phenyl-1H-inden-3-yl) carbonate typically involves organic synthesis reactions. One common method includes the reaction of 1-oxo-2-phenyl-1H-indene-3-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. This ester is then reacted with phosgene or a phosgene equivalent to produce the carbonate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1-oxo-2-phenyl-1H-inden-3-yl) carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl (1-oxo-2-phenyl-1H-inden-3-yl) carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (1-oxo-2-phenyl-1H-inden-3-yl) carbonate involves its interaction with various molecular targets. The compound’s carbonate ester group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol, which can then interact with biological molecules. The phenyl group and indene ring system may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but lacks the phenyl group.
Methyl 1-oxo-2-phenyl-1H-indene-3-carboxylate: Similar structure but lacks the carbonate ester group.
Uniqueness
Methyl (1-oxo-2-phenyl-1H-inden-3-yl) carbonate is unique due to the presence of both the phenyl group and the carbonate ester, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H12O4 |
|---|---|
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
methyl (3-oxo-2-phenylinden-1-yl) carbonate |
InChI |
InChI=1S/C17H12O4/c1-20-17(19)21-16-13-10-6-5-9-12(13)15(18)14(16)11-7-3-2-4-8-11/h2-10H,1H3 |
Clé InChI |
ZFUFPWZKKWYAEM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OC1=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)



![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)


![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)

